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Compound of Interest
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Compound Name:

methoxypyrazolo[1,5-a]pyrimidine
CAS No.: 2094638-75-0

Cat. No.: B2954307

Get Quote

Executive Summary: The "Privileged" Gateway

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure” in medicinal
chemistry due to its bioisosteric relationship with the purine core of ATP. This structural mimicry
allows it to serve as a potent template for kinase inhibitors (e.g., B-Raf, Trk, CDK9) and GABA-
A receptor modulators (e.g., Zaleplon).

The 3-iodo-pyrazolo[1,5-a]pyrimidine derivative is not merely a catalog compound; it is the
strategic linchpin for diversity-oriented synthesis (DOS). The iodine atom at the C-3 position
exploits the unique electronic distribution of the fused ring system, serving as a highly reactive
handle for Palladium-catalyzed cross-couplings. This guide details the regioselective synthesis,
chemical reactivity, and biological validation of this critical intermediate.[1]

Synthetic Architecture & Electronic Theory
2.1 Regioselectivity of the Core

The pyrazolo[1,5-a]pyrimidine system exhibits a distinct electronic push-pull mechanism.
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e C-3 Position (Nucleophilic): The pyrazole ring is electron-rich. The C-3 position is the most
nucleophilic site, making it highly susceptible to electrophilic aromatic substitution (SEAr),
such as iodination.

e C-7 Position (Electrophilic): Conversely, the pyrimidine ring (specifically C-7) is electron-
deficient, facilitating Nucleophilic Aromatic Substitution (SNAr), particularly when a leaving
group (ClI, Br) is present.

This duality allows for orthogonal functionalization: assembling the core, iodinating at C-3, and
substituting at C-7 to create complex libraries.

2.2 Synthesis of the 3-lodo Core

The most robust route involves the cyclization of 5-aminopyrazole with 1,3-dicarbonyls,
followed by regioselective iodination.

Mechanism of lodination: Unlike benzene, which often requires Lewis acid catalysis for
iodination, the electron-rich pyrazole moiety reacts readily with N-iodosuccinimide (NIS) under
mild conditions. The reaction proceeds via the formation of a sigma complex at C-3, followed
by deprotonation to restore aromaticity.
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Figure 1: Synthetic workflow for accessing the 3-iodo gateway and downstream
functionalization.

The lodine Gateway: Functionalization Strategies

The 3-iodo group is the entry point for introducing hydrophobic bulk, which is critical for
occupying the "gatekeeper" pockets in protein kinases.
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3.1 Suzuki-Miyaura Cross-Coupling

The most common transformation is the coupling of the 3-iodo intermediate with aryl- or
heteroaryl-boronic acids.

o Catalyst System: Pd(dppf)CI2 or Pd(PPh3)4 are standard.
o Base/Solvent: Na2CO3 or K3P0O4 in Dioxane/Water (4:1).

e Outcome: Introduction of biaryl motifs essential for Tt-stacking interactions within the ATP
binding cleft.

3.2 Sonogashira Coupling

Direct alkynylation at C-3 allows for rigid spacers.
¢ Reagents: Terminal alkyne, Pd(PPh3)2CI2, Cul, Et3N.

o Application: Used to extend the molecule towards solvent-exposed regions of the target
protein.

Medicinal Chemistry & SAR (Structure-Activity
Relationship)

The 3-iodo derivatives are primarily precursors to potent inhibitors, but the iodine itself can
participate in Halogen Bonding (X-bond). This is a highly directional non-covalent interaction
where the sigma-hole of the iodine acts as a Lewis acid toward backbone carbonyl oxygen
atoms in the target protein.

Key Biological Targets:

o Trk Kinases (TrkA/B/C): 3-Aryl derivatives (synthesized from 3-iodo precursors) show
nanomolar inhibition of NTRK fusion cancers [1].

o CDKZ9 (Cyclin-Dependent Kinase 9): Inhibition leads to reduction of Mcl-1 and apoptosis in
malignant cells [3].[2]
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» Pim-1 Kinase: 3-Aryl-5-amino derivatives are selective inhibitors, with the C-3 substituent

dictating selectivity over other kinases [16].

Data Summary: Impact of C-3 Modification

Compound C-3 o Role of
] ) Target IC50 / Activity ]
Variant Substituent Substituent
Reactive Handle
Intermediate lodine Synthetic N/A / Halogen Bond
Donor
o 4-Methoxy- Hydrophobic fit in
Derivative A TrkA 1.7nM
phenyl ATP pocket [1]
o o H-bond acceptor
Derivative B Pyridin-3-yl CDK9 <10 nM ) )
interaction [3]
Gatekeeper
Derivative C Phenyl-amide B-Raf <50 nM residue

interaction [4]

Detailed Experimental Protocols
5.1 Protocol A: Regioselective Synthesis of 3-lodo-pyrazolo[1,5-

a]pyrimidine

Source Validation: Adapted from verified NIS protocols [6, 8, 21].

Reagents:

e Pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv)

e N-lodosuccinimide (NIS) (1.1 equiv)

o Acetonitrile (MeCN) (0.5 M concentration)

Procedure:
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Dissolution: Dissolve the pyrazolo[1,5-a]pyrimidine substrate in anhydrous MeCN in a round-
bottom flask.

Addition: Add NIS (1.1 equiv) portion-wise at room temperature (25°C). Note: The reaction is
generally exothermic; cooling to 0°C may be required for large scales.

Monitoring: Stir the reaction mixture at room temperature. Monitor by TLC (typically 30 min to
2 hours). The starting material (lower Rf) should disappear, converting to the 3-iodo product
(higher RY).

Workup: Dilute the mixture with ethyl acetate. Wash with saturated aqueous sodium
thiosulfate (to remove excess iodine/succinimide species) followed by brine.

Purification: Dry the organic layer over Na2S04, filter, and concentrate. Recrystallize from
Ethanol or purify via silica gel chromatography (Hexane/EtOAC).

Expected Yield: 85-95%.

5.2 Protocol B: Suzuki Coupling of 3-lodo Intermediate

Source Validation: Standard Pd-catalyzed cross-coupling [12, 17].

Reagents:

3-lodo-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

Aryl Boronic Acid (1.2 equiv)

Pd(dppf)CI2-DCM (0.05 equiv)

2M Na2COa3 (aq) (3.0 equiv)

1,4-Dioxane (0.2 M)

Procedure:

Degassing: Combine the 3-iodo substrate, boronic acid, and solvent in a reaction vial.
Sparge with Nitrogen/Argon for 5 minutes.
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Catalyst Addition: Add the Pd catalyst and base. Seal the vessel immediately.
Reaction: Heat to 90°C for 4—12 hours.
Workup: Cool to RT, filter through a Celite pad, and concentrate.

Purification: Flash chromatography is required to remove Palladium residues and
protodeboronated byproducts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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